

Validating the Predicted Human Dose of AN11251: A Preclinical Comparison

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Compound of Interest		
Compound Name:	AN11251	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data supporting the predicted human dose of **AN11251**, a promising anti-filarial agent. By targeting the endosymbiotic Wolbachia bacteria essential for the survival and reproduction of filarial nematodes, **AN11251** offers a novel approach to treating onchocerciasis and lymphatic filariasis. This document summarizes the available preclinical efficacy and pharmacokinetic data for **AN11251** and compares it with established treatments, doxycycline and rifampicin. Furthermore, it outlines the methodologies used to predict the human dose from this preclinical information.

Executive Summary

AN11251, a boron-pleuromutilin derivative, has demonstrated potent in vivo efficacy in a Litomosoides sigmodontis mouse model, surpassing the performance of doxycycline and showing comparable activity to high-dose rifampicin in reducing Wolbachia load.[1][2] Preclinical pharmacokinetic data from mice and rats indicate favorable properties for oral administration. Based on in vitro efficacy and animal pharmacokinetic data, the predicted human dose for AN11251 is estimated to be in the range of 1.7 to 17 mg twice daily. However, to date, no human clinical trial data for AN11251 have been publicly disclosed to validate these predictions. This guide presents the preclinical evidence and the scientific rationale behind the predicted human dose.





Preclinical Efficacy of AN11251

The primary preclinical evidence for **AN11251**'s efficacy comes from studies in BALB/c mice infected with the filarial nematode Litomosoides sigmodontis. These studies evaluated the reduction in Wolbachia bacterial load in adult female worms following oral administration of **AN11251** and compared its efficacy to doxycycline and rifampicin.

Table 1: Comparative Efficacy of **AN11251**, Doxycycline, and Rifampicin in the L. sigmodontis Mouse Model

Compound	Dosing Regimen	Treatment Duration	Wolbachia Reduction (%)	Reference
AN11251	50 mg/kg BID	14 days	>99	[1][2]
200 mg/kg BID	10 days	>99.9	[1]	
200 mg/kg QD	14 days	>99		-
Doxycycline	Bioequivalent human dose	10 days	- < AN11251	
Rifampicin	35 mg/kg (high- dose)	10 days	Similar to AN11251	_

BID: twice daily; QD: once daily

These results highlight the potent anti-Wolbachia activity of **AN11251**, achieving significant bacterial depletion with shorter treatment durations compared to the standard doxycycline regimen.

Pharmacokinetic Profile of AN11251 and Comparator Drugs

Understanding the pharmacokinetic (PK) properties of a drug in preclinical species is crucial for predicting its behavior in humans. Key PK parameters for **AN11251**, doxycycline, and rifampicin are summarized below.



Table 2: Pharmacokinetic Parameters of AN11251 in Preclinical Species

Species	Route	Oral Bioavailabil ity (%)	Systemic Clearance (mL/min/kg)	Volume of Distribution (Vdss; L/kg)	Reference
Mouse	Oral	61	8.4	4.186	
Rat	Oral	19.2	332.6	1.44	

Table 3: Pharmacokinetic Parameters of Doxycycline and Rifampicin in Mice and Humans

Compound	Species	Oral Bioavailabil ity (%)	Systemic Clearance	Volume of Distribution	Reference
Doxycycline	Mouse	-	-	-	
Human	~90-100	0.04-0.07 L/h/kg	0.75 L/kg		
Rifampicin	Mouse	-	~28 mL/min/kg	~1.6 L/kg	
Human	90-95	0.1-0.2 L/h/kg	0.6-0.9 L/kg		•

Note: Direct comparison of PK parameters across studies can be challenging due to variations in experimental conditions.

The preclinical PK data for **AN11251**, particularly its high oral bioavailability in mice, support its development as an oral therapeutic.

Predicting the Human Dose of AN11251

The prediction of a safe and effective human dose from preclinical data is a critical step in drug development. Two common methodologies are allometric scaling and physiologically based pharmacokinetic (PBPK) modeling.



Allometric Scaling

Allometric scaling is an empirical method that extrapolates pharmacokinetic parameters from animals to humans based on body weight. The general equation is:

Y = aWb

Where Y is the PK parameter of interest (e.g., clearance, volume of distribution), W is the body weight, and a and b are the allometric coefficient and exponent, respectively.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are more sophisticated and integrate drug-specific properties with physiological and anatomical information of the species to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Based on in vitro EC50 values against Wolbachia-infected cells, the predicted human dose of **AN11251** has been estimated to be as low as 1.7 mg to 17 mg administered twice daily. Another prediction, based on activity against Gram-positive bacteria, suggests a daily dose ranging from 84 mg to over 2000 mg twice a day, depending on the target pathogen.

Experimental Protocols In Vivo Efficacy in the Litomosoides sigmodontis Mouse Model

- Animal Model: Female BALB/c mice are infected with L. sigmodontis L3 larvae via the bite of infected mites (Ornithonyssus bacoti).
- Treatment: AN11251, doxycycline, or rifampicin are administered orally via gavage once or twice daily for a specified duration.
- Efficacy Endpoint: At the end of the treatment period, adult female worms are recovered from the thoracic cavity. The number of Wolbachia endosymbionts is quantified using quantitative polymerase chain reaction (qPCR) targeting the Wolbachia ftsZ gene, normalized to the

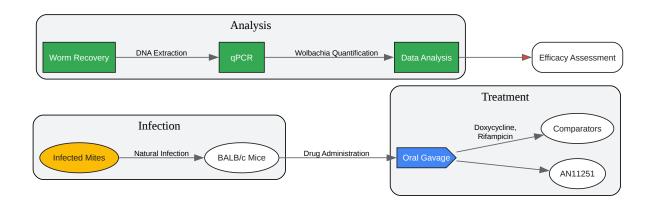




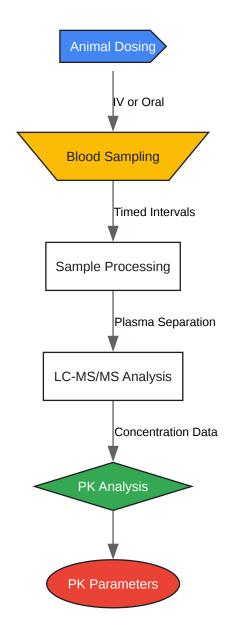


filarial actin gene. The percentage of Wolbachia reduction is calculated relative to vehicle-treated control animals.









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